4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)17-5-4-16(12-14(17)3)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMLFBOILCZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCNCC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-13-9 | |
| Record name | Piperidine, 4-[2-[3-methyl-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-isopropyl-3-methylphenol with ethylene oxide to form 4-(2-hydroxyethyl)-4-isopropyl-3-methylphenol. This intermediate is then reacted with piperidine under specific conditions to
Biological Activity
4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride, also known by its chemical identifier CAS 1220017-13-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- Molecular Formula : C17H28ClNO
- Molecular Weight : 303.88 g/mol
- Chemical Structure : The compound features a piperidine ring connected to a phenoxyethyl moiety, which is further substituted with an isopropyl and methyl group.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems, particularly focusing on its interaction with histamine receptors and monoamine oxidase (MAO) enzymes.
- Histamine H3 Receptor Antagonism :
- The compound exhibits affinity for the histamine H3 receptor, which is implicated in the modulation of neurotransmitter release. Inhibition of this receptor can enhance the levels of neurotransmitters like dopamine and norepinephrine in the brain, potentially benefiting conditions such as Parkinson's disease .
- Monoamine Oxidase Inhibition :
In Vitro Studies
Several in vitro assays have been conducted to evaluate the efficacy of this compound.
- MAO-B Inhibition :
- H3 Receptor Binding Affinity :
Case Studies
- Neuroprotective Effects :
- Behavioral Studies :
Data Summary
| Study Type | Target | Result | IC50/Ki Value |
|---|---|---|---|
| In Vitro | MAO-B | Significant inhibition | < 50 nM |
| Binding Assay | H3 Receptor | Moderate affinity | Ki > 500 nM |
| Animal Model | Neuroprotection | Improved motor function | Not specified |
| Behavioral Study | Anxiety Reduction | Reduced anxiety-like behaviors | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including piperidine cores, phenoxyalkyl linkers, and substituted aromatic rings. Key differences in substituents, linker length, and functional groups influence their physicochemical properties, biological activities, and safety profiles.
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
- Molecular Formula: C₁₄H₂₁Cl₂NO
- Molecular Weight : 290.228 g/mol
- Key Structural Differences: A chloro substituent at the 4-position of the phenoxy ring instead of a methyl group. No ethyl linker between the phenoxy group and piperidine.
- Implications :
- The chloro group increases molecular polarity and may enhance binding to hydrophobic targets.
- Shorter linker length could reduce conformational flexibility compared to the target compound.
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride
- Molecular Formula: C₁₄H₂₁Cl₂NO
- Molecular Weight : 290.2 g/mol
- Key Structural Differences: A methylene (-CH₂-) linker instead of an ethyl (-CH₂CH₂-) group. Chloro and ethyl substituents at the 4- and 3-positions of the phenoxy ring.
- Implications :
- The shorter linker may limit spatial orientation in biological interactions.
- Ethyl and chloro substituents could alter metabolic stability compared to isopropyl/methyl groups.
4-(4-Isopropyl-3-methylphenoxy)piperidine Hydrochloride
- CAS : 1956377-41-5
- Similarity Score : 0.83 (vs. target compound)
- Key Structural Differences: Lacks the ethyl linker between the phenoxy group and piperidine.
- Implications: Direct attachment of the phenoxy group to piperidine may reduce solubility due to increased hydrophobicity.
Meperidine Hydrochloride
- Molecular Formula: C₁₅H₂₁NO₂•HCl
- Molecular Weight : 283.8 g/mol
- Key Structural Differences: Contains a phenyl group and ethyl ester instead of a substituted phenoxyethyl chain.
- Implications: Meperidine is a known opioid analgesic , highlighting how piperidine derivatives can diverge in therapeutic applications based on substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(4-isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often functionalized with phenoxyethyl groups using alkylation or Mitsunobu reactions. Evidence from analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) suggests using alkaline conditions (e.g., NaOH in dichloromethane) to facilitate ether bond formation . Optimization may involve adjusting solvent polarity (e.g., amides, sulfoxides) and temperature to improve yield, as seen in hydrolytic processes for related piperidine derivatives .
Q. How should researchers purify this compound, and what analytical techniques validate its structural integrity?
- Methodological Answer : Purification typically involves recrystallization or chromatography (e.g., silica gel column chromatography using ethyl acetate/hexane gradients). Analytical validation requires a combination of techniques:
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .
- NMR : Confirm the presence of the isopropyl-methylphenoxy group (δ 1.2–1.4 ppm for isopropyl protons) and piperidine ring (δ 2.5–3.5 ppm for N-ethyl protons) .
- Mass Spectrometry : Expected molecular ion peaks for the hydrochloride salt (e.g., [M+H]⁺ and [M-Cl]⁻ fragments) .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in the presence of strong oxidizers. Avoid prolonged exposure to light or moisture, as piperidine derivatives are prone to hydrolysis and oxidation. Store in amber glass vials with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for piperidine-phenoxy derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts during alkylation) may arise from solvent polarity or steric hindrance. Computational modeling (e.g., density functional theory) can predict reaction pathways, while in situ monitoring (e.g., FTIR or Raman spectroscopy) identifies intermediates. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to refine conditions .
Q. What experimental strategies assess the compound’s pharmacokinetic properties in vitro?
- Methodological Answer : Use the following assays:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .
Q. How does the steric bulk of the 4-isopropyl-3-methylphenoxy group influence receptor binding?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., opioid or adrenergic receptors). Compare binding affinities with analogs lacking the isopropyl-methyl group. For example, meperidine hydrochloride’s opioid activity is modulated by N-substituent bulk .
Q. What are the best practices for decontaminating equipment exposed to this compound?
- Methodological Answer : Decontaminate glassware with 10% v/v acetic acid followed by ethanol rinses to neutralize residual hydrochloride salts. For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent yields in scaled-up syntheses?
- Methodological Answer : Scale-up discrepancies often stem from heat/mass transfer inefficiencies. Use flow chemistry systems to maintain consistent mixing and temperature. For example, continuous flow reactors improve reproducibility in piperidine alkylation by ensuring uniform reagent distribution .
Q. Why do some studies report conflicting cytotoxicity data for structurally similar piperidine derivatives?
- Methodological Answer : Variations in cell lines, assay protocols (e.g., MTT vs. ATP-based viability kits), and impurity profiles (e.g., residual solvents) can cause discrepancies. Standardize assays using reference compounds (e.g., NIH 10522) and validate purity via orthogonal methods (HPLC, NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
